N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide
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Overview
Description
N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide is a complex organic compound that features a variety of functional groups, including fluorophenyl, methoxyphenyl, pyrazolyl, triazolyl, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 4-fluorophenyl derivatives, which are then subjected to various reactions including nucleophilic substitution, cyclization, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and pressure conditions would be carefully controlled to ensure consistent quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and phenoxyacetamide analogs, such as:
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate .
- Various interhalogen compounds .
Uniqueness
N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C35H30F2N6O4S |
---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C35H30F2N6O4S/c1-46-28-17-9-23(10-18-28)30-19-31(24-7-11-25(36)12-8-24)43(41-30)34(45)22-48-35-40-39-32(42(35)27-15-13-26(37)14-16-27)20-38-33(44)21-47-29-5-3-2-4-6-29/h2-18,31H,19-22H2,1H3,(H,38,44) |
InChI Key |
IIHCREPVHCINLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)F)CNC(=O)COC6=CC=CC=C6 |
Origin of Product |
United States |
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